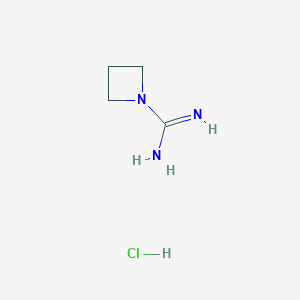
Azetidine-1-carboximidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine-1-carboximidamide hydrochloride is a chemical compound that is part of the azetidine family . Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . They can also be produced by a multistep route from 3-amino-1-propanol . Recent advances have been made in the synthesis of azetidines, including new [2+2] cycloaddition reactions .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The molecular formula for this compound is C4H10ClN3 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a molar mass of 57.09 g/mol .科学的研究の応用
Ion Transport and Protein Synthesis
Azetidine analogs, like Azetidine-2-carboxylic acid, have been studied for their effects on ion transport and protein synthesis in plant physiology. Azetidine does not inhibit protein assembly but leads to the formation of proteins that are ineffective as enzymes. It acts as a potent inhibitor of ion release to the xylem in plants and affects the process of release from symplast to the xylem, highlighting its significance in understanding the relationship between protein synthesis and ion transport (Pitman et al., 1977).
Pharmacological Potential
Azetidine derivatives have shown potential in the field of medicinal chemistry. For example, (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (32, BAF312, Siponimod), an alkoxyimino derivative, has completed phase 2 clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013).
Role in Food Chain and Toxicology
Azetidine-2-carboxylic acid, present in sugar beets and table beets, is misincorporated into proteins instead of proline in many species, including humans. This misincorporation can lead to toxic effects and congenital malformations. The study of Azetidine's role in the pathogenesis of disease in humans is crucial, especially considering its presence in sugar beet agriculture, which is widespread in the Northern Hemisphere (Rubenstein et al., 2009).
Heat Shock Response
Azetidine-2-carboxylic acid has been used to study the heat shock response in cells. It causes thermosensitization in cells and affects the synthesis of heat shock proteins (hsp), leading to an increased understanding of the mechanisms of heat shock response and the role of amino acid analogs in this process (van Rijn et al., 2000).
Inhibition of Liver Fibrosis
L-Azetidine-2-carboxylic acid has shown potential in partially ameliorating hepatic cirrhosis induced in rats. It inhibits the formation of collagen in the liver, indicating its potential therapeutic application in liver fibrosis (Rojkind, 1973).
Synthetic Chemistry and Heterocyclic Synthons
The synthetic chemistry of azetidine is significant in medicinal chemistry due to their ubiquity in natural products. Azetidines are notable for their role in peptidomimetic and nucleic acid chemistry, and their potential in catalytic processes. Recent developments in synthetic strategies towards functionalized azetidines highlight their versatility as heterocyclic synthons (Mehra et al., 2017).
作用機序
Safety and Hazards
将来の方向性
Azetidines have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . Recent examples of using azetidines as motifs in drug discovery, polymerization and chiral templates have been discussed .
特性
IUPAC Name |
azetidine-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZXJXFOKSZSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)



![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)


![4-((1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B2463484.png)
![2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2463485.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2463489.png)
